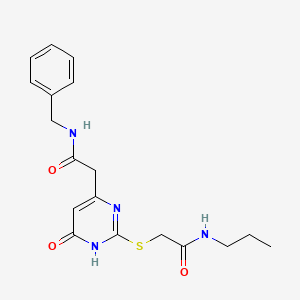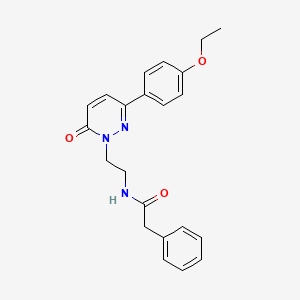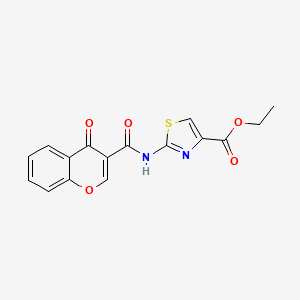
1-(4-Fluorobenzyl)-1H-pyrazol-3-amine
Übersicht
Beschreibung
“1-(4-Fluorobenzyl)-1H-pyrazol-3-amine” is a chemical compound. Its empirical formula is C10H9FN2 and its molecular weight is 176.19 . It is a precursor involved in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It is a precursor involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using Fluorine-19 NMR. The broader chemical shift range in 19F NMR helps resolve individual fluorine containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 64 °C, a boiling point of 112-114°C at 2mm, a density of 1.103, a refractive index of 1.5255-1.5275, and a flash point of 122℃ .Wissenschaftliche Forschungsanwendungen
Exploratory Process Development
The compound has been utilized in the development of novel oxazolidinone antibacterial candidates. A cost-effective and environmentally benign route was established for large-scale preparation, highlighting its significance in medicinal chemistry (Yang et al., 2014).
Structural and Molecular Studies
1-(4-Fluorobenzyl)-1H-pyrazol-3-amine derivatives exhibit interesting structural properties. Studies have explored their conformations and intermolecular interactions, which are crucial for understanding their biological activities and potential applications in drug design (Abdel-Wahab et al., 2013).
Novel GPR39 Agonists
Research has identified certain kinase inhibitors related to this compound as novel GPR39 agonists. This discovery expands the potential of the compound in pharmacology, especially in relation to G protein–coupled receptors (Sato et al., 2016).
Fluorine-Containing Heterocycles Synthesis
The compound plays a role in synthesizing fluorine-containing heterocycles, which are significant in the development of organic light-emitting diodes (OLEDs). This application demonstrates its importance in materials science (Szlachcic et al., 2017).
Antimicrobial Agent Synthesis
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, indicating its potential use in developing new antibacterial and antifungal agents (Raju et al., 2010).
Supramolecular Chemistry
The compound and its derivatives have been studied for their ability to form supramolecular structures, which is essential for developing new materials and understanding biological processes (Feng et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that the compound contains a benzene ring, which can undergo electrophilic aromatic substitution . This reaction involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s fluorobenzyl group might influence various biochemical reactions, given the unique attributes of fluorine nuclei .
Pharmacokinetics
Similar compounds have been known to be rapidly and extensively metabolized .
Action Environment
The action, efficacy, and stability of 1-(4-Fluorobenzyl)-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound’s fluorine atoms could affect its reactivity and stability .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLBWYABRIQTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327128 | |
| Record name | 1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
492426-35-4 | |
| Record name | 1-[(4-fluorophenyl)methyl]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B3014904.png)
![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)

![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3014911.png)



![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)
![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)